2-(2-Azidobenzene-1-sulfonyl)-1,3-dichlorobenzene
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Overview
Description
2-(2-Azidobenzene-1-sulfonyl)-1,3-dichlorobenzene is an organic compound that features both azido and sulfonyl functional groups attached to a dichlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidobenzene-1-sulfonyl)-1,3-dichlorobenzene typically involves a multi-step process. One common method starts with the sulfonation of 1,3-dichlorobenzene to introduce the sulfonyl group. This is followed by the introduction of the azido group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases and may require elevated temperatures to drive the reactions to completion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidobenzene-1-sulfonyl)-1,3-dichlorobenzene can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Azidobenzene-1-sulfonyl)-1,3-dichlorobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Azidobenzene-1-sulfonyl)-1,3-dichlorobenzene depends on the specific application. In bioconjugation, the azido group can undergo a click reaction with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules. The sulfonyl group can also participate in various reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminobenzene-1-sulfonyl)-1,3-dichlorobenzene
- 2-(2-Nitrobenzene-1-sulfonyl)-1,3-dichlorobenzene
- 2-(2-Hydroxybenzene-1-sulfonyl)-1,3-dichlorobenzene
Uniqueness
2-(2-Azidobenzene-1-sulfonyl)-1,3-dichlorobenzene is unique due to the presence of both azido and sulfonyl groups, which confer distinct reactivity and versatility. The azido group is particularly useful for click chemistry applications, while the sulfonyl group can participate in various electrophilic and nucleophilic reactions. This combination of functional groups makes the compound valuable for a wide range of scientific and industrial applications.
Properties
CAS No. |
61214-57-1 |
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Molecular Formula |
C12H7Cl2N3O2S |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-(2-azidophenyl)sulfonyl-1,3-dichlorobenzene |
InChI |
InChI=1S/C12H7Cl2N3O2S/c13-8-4-3-5-9(14)12(8)20(18,19)11-7-2-1-6-10(11)16-17-15/h1-7H |
InChI Key |
YMUNHKJDESFPJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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